An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1,3-dihydroisobenzofuran
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1,3-dihydroisobenzofuran
Introduction: The Strategic Importance of 4-Amino-1,3-dihydroisobenzofuran
4-Amino-1,3-dihydroisobenzofuran (CAS: 98475-10-6), a key heterocyclic amine, serves as a critical structural motif and intermediate in medicinal chemistry and materials science. Its unique combination of a constrained bicyclic ether system and an aromatic amine functional group makes it a valuable building block for complex molecular architectures. In the pharmaceutical industry, this scaffold is particularly valuable in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders, such as anxiety and depression, due to its capacity to interact with specific central nervous system receptors.[1] Furthermore, it is a foundational component for creating novel molecules with potential anti-inflammatory and analgesic properties.[1]
This guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-1,3-dihydroisobenzofuran. As Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental methodologies used for their determination. Understanding how these properties are measured and why they are critical provides researchers with the foundational knowledge to effectively utilize this compound in drug discovery and development pipelines. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
I. Core Molecular and Physical Properties
The fundamental properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below combines experimentally determined values with validated computational predictions where experimental data is not publicly available.
| Property | Value | Data Source |
| IUPAC Name | 1,3-dihydro-2-benzofuran-4-amine | Computed by Lexichem TK 2.7.0[2] |
| CAS Number | 98475-10-6 | European Chemicals Agency (ECHA)[2] |
| Molecular Formula | C₈H₉NO | PubChem[2] |
| Molecular Weight | 135.16 g/mol | PubChem[2] |
| Appearance | White to yellow solid | Hoffman Fine Chemicals[3] |
| Melting Point | 86 to 90 °C | Hoffman Fine Chemicals[3] |
| Boiling Point | 288.6 ± 40.0 °C (at 760 Torr) | Predicted (SciFinder) |
| Density | 1.208 ± 0.06 g/cm³ (at 20 °C) | Predicted (SciFinder) |
| Storage | Store at room temperature, keep dry | MySkinRecipes[1] |
The melting point range of 86-90 °C suggests a compound with moderate crystalline lattice energy. The recommendation to keep the compound dry indicates potential hygroscopicity, a factor that must be controlled during weighing and storage to ensure accurate molar concentrations in downstream applications.
II. Lipophilicity and Ionization: Cornerstones of Bioavailability
The ability of a molecule to partition between aqueous and lipid environments (lipophilicity) and its state of ionization at physiological pH are paramount predictors of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
A. Partition and Distribution Coefficients (LogP & LogD)
The octanol-water partition coefficient (LogP) measures the lipophilicity of the neutral form of a molecule. However, for an ionizable compound like 4-Amino-1,3-dihydroisobenzofuran, the distribution coefficient (LogD) is a more biologically relevant metric.[4][5] LogD accounts for all species (neutral and ionized) at a given pH, providing a more accurate picture of its behavior at physiological pH (typically 7.4).[6]
| Parameter | Value | Method |
| XLogP3 | 0.5 | Computed (PubChem)[2] |
| LogD (pH 7.4) | Not Experimentally Determined | N/A |
The computed LogP of 0.5 suggests a relatively balanced hydrophilic-lipophilic character for the neutral molecule. A LogP in the optimal range of 1-3 is often targeted for good percutaneous penetration.[7] However, the presence of the basic amino group means that at physiological pH, a significant portion of the molecules will be protonated, increasing aqueous solubility and lowering the effective lipophilicity, which would be reflected in the LogD value.
Experimental Workflow: Shake-Flask Method for LogD Determination
The gold-standard "shake-flask" method is employed to experimentally determine the LogD. The choice of this method is based on its direct measurement principle, which provides high-fidelity data when executed correctly.
Caption: Workflow for experimental LogD determination via the shake-flask method.
B. Acidity Constant (pKa)
The pKa value defines the pH at which the amino group is 50% protonated. This is a critical parameter as it dictates solubility, receptor binding (as ionic interactions are often key), and membrane permeability. For an aromatic amine, the pKa of its conjugate acid is typically in the range of 4-5.
Predicted pKa: While no experimental value is published, the pKa of the conjugate acid of 4-Amino-1,3-dihydroisobenzofuran is predicted to be in the range of 4.5 - 5.5 , similar to aniline (pKa 4.6). This implies that at physiological pH 7.4, the compound will exist predominantly in its neutral, more lipophilic form, which is crucial for crossing the blood-brain barrier.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and direct method for pKa determination.[8] It relies on monitoring pH changes upon the addition of a titrant, allowing for precise identification of the half-equivalence point, which corresponds to the pKa.
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a sample of 4-Amino-1,3-dihydroisobenzofuran in a known volume of deionized water or a co-solvent system (e.g., water-methanol) if aqueous solubility is limited. The choice of a co-solvent is critical as it can slightly alter the apparent pKa, a fact that must be reported with the results.
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Under gentle stirring, add precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) as the titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-neutralization point. Alternatively, a Gran plot or derivative plot can be used to more accurately pinpoint the equivalence point.
III. Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming identity and purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. Based on the structure of 4-Amino-1,3-dihydroisobenzofuran and spectral data from analogous compounds, the following ¹H and ¹³C NMR chemical shifts are predicted.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ ~6.8-7.2 ppm (m, 3H): Aromatic protons on the benzene ring, exhibiting complex splitting due to their ortho and meta relationships.
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δ ~5.0-5.2 ppm (s, 4H): Methylene protons of the dihydroisobenzofuran ring (at positions 1 and 3). These may appear as two distinct singlets or an AB quartet depending on the conformational rigidity.
-
δ ~3.5-4.5 ppm (br s, 2H): Amine (-NH₂) protons. The chemical shift and peak shape are highly dependent on concentration and solvent due to hydrogen bonding.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~140-150 ppm: Aromatic carbon attached to the amino group (C4).
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δ ~115-135 ppm: Other aromatic carbons.
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δ ~70-75 ppm: Methylene carbons of the dihydroisobenzofuran ring (C1 and C3).
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, making the amine protons more clearly observable.
-
Instrument Setup: Acquire spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H (1D proton) and ¹³C (proton-decoupled) spectra are used.
-
Structural Confirmation: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.
Caption: A comprehensive NMR workflow for structural elucidation and verification.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted Key FTIR Absorptions (KBr Pellet):
-
3450-3300 cm⁻¹ (doublet): N-H stretching vibrations of the primary amine. The doublet appearance is characteristic of an -NH₂ group.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene groups.
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~1620 cm⁻¹: N-H scissoring (bending) vibration.
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~1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~1250 cm⁻¹: Aromatic C-N stretching.
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~1100-1000 cm⁻¹: C-O-C stretching of the cyclic ether.
C. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 135. This peak corresponds to the intact molecule minus one electron.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of parts of the dihydrofuran ring or side chain, though detailed fragmentation pathways would require experimental validation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, expecting a measured mass very close to the calculated exact mass of 135.0684 Da.[2]
IV. Conclusion and Future Directions
This guide has detailed the essential physicochemical properties of 4-Amino-1,3-dihydroisobenzofuran, providing both known data and robust, field-proven methodologies for determining parameters that are not yet publicly documented. The balanced lipophilicity, predicted pKa, and specific structural features underscore its utility as a versatile intermediate for drug discovery, particularly in neuroscience.
For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are the first critical steps. We strongly recommend the experimental determination of LogD at various pH values and a definitive pKa measurement to build accurate ADME and quantitative structure-activity relationship (QSAR) models. These data points are indispensable for optimizing lead compounds and ensuring the successful progression of new chemical entities through the development pipeline.
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